molecular formula C15H16N2O3 B2894115 1-(1H-indol-5-ylcarbonyl)piperidine-3-carboxylic acid CAS No. 929970-08-1

1-(1H-indol-5-ylcarbonyl)piperidine-3-carboxylic acid

Cat. No. B2894115
CAS RN: 929970-08-1
M. Wt: 272.304
InChI Key: IFHJESOBMXZCLD-UHFFFAOYSA-N
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Description

The compound “1-(1H-indol-5-ylcarbonyl)piperidine-3-carboxylic acid” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to an indole ring via a carbonyl group . The molecular formula is C15H16N2O3 , and the molecular weight is 272.30 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the retrieved sources, piperidine derivatives are known to undergo a variety of reactions . These include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Allosteric Modulation of Cannabinoid Receptors

Research on compounds similar to 1-(1H-indol-5-ylcarbonyl)piperidine-3-carboxylic acid, such as Org 27569, Org 27759, and Org 29647, has demonstrated their role in allosterically modulating the cannabinoid CB1 receptor. These compounds bind to an allosteric site on the CB1 receptor, inducing conformational changes that affect agonist affinity and receptor function, suggesting potential applications in targeting cannabinoid receptors (Price et al., 2005).

Crystal and Molecular Structure Analysis

The structural analysis of compounds like 4-carboxypiperidinium chloride, closely related to this compound, has been performed using X-ray diffraction, computational calculations, and FTIR spectroscopy. These studies provide insights into the molecular and crystal structures of similar compounds, which are crucial for understanding their chemical properties and potential applications (Szafran et al., 2007).

Diastereomeric Complex Studies

Investigations into diastereomeric complexes involving compounds like (R/S)-piperidine-3-carboxylic acid with tartaric acid have been conducted. These studies, which include X-ray analysis, NMR, and DFT calculations, are significant for understanding the stereoisomeric interactions and molecular conformations of related compounds (Bartoszak-Adamska et al., 2011).

Future Directions

The future directions for “1-(1H-indol-5-ylcarbonyl)piperidine-3-carboxylic acid” and its derivatives could involve further exploration of their synthesis methods, chemical reactions, and potential applications in the pharmaceutical industry .

properties

IUPAC Name

1-(1H-indole-5-carbonyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-14(17-7-1-2-12(9-17)15(19)20)11-3-4-13-10(8-11)5-6-16-13/h3-6,8,12,16H,1-2,7,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHJESOBMXZCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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